molecular formula C4H13N3<br>C4H13N3<br>NH2CH2CH2NHCH2CH2NH2 B155796 Diethylenetriamine CAS No. 111-40-0

Diethylenetriamine

Cat. No.: B155796
CAS No.: 111-40-0
M. Wt: 103.17 g/mol
InChI Key: RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Description

Diethylenetriamine (DETA, C₄H₁₃N₃) is a linear polyamine with two primary and one secondary amine group. It is a colorless, hygroscopic liquid soluble in water and polar solvents but immiscible with hydrocarbons . Structurally analogous to diethylene glycol, DETA shares chemical similarities with ethylenediamine (EDA), including weak basicity (aqueous pH ~11.5) and applications in epoxy curing, metal chelation, and acid gas scrubbing . Industrially, DETA is a byproduct of ethylenediamine synthesis from ethylene dichloride . Its versatility stems from its three amine groups, enabling diverse reactivity in coordination chemistry, polymer crosslinking, and CO₂ capture .

Properties

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine
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InChI

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2
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InChI Key

RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCN)N
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Molecular Formula

C4H13N3, Array
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Related CAS

56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride)
Record name Diethylenetriamine
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DSSTOX Substance ID

DTXSID2025050
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Molecular Weight

103.17 g/mol
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Physical Description

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
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Boiling Point

405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F
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Flash Point

215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48
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Vapor Pressure

0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg
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Color/Form

YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].

CAS No.

111-40-0
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Melting Point

-38 °F (NTP, 1992), -39 °C, -38 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(2-aminoethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. Another method includes the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an ion exchange resin .

Industrial Production Methods: In industrial settings, N1-(2-aminoethyl)ethane-1,2-diamine is typically produced by the reaction of 1,2-dichloroethane with ammonia at high temperatures (150-250°C) and pressures (392.3 kPa). The reaction mixture is then neutralized with a base, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: N1-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Diethylenetriamine is a branched-chain polyamine with the chemical formula C4H13N3. Its structure allows it to act as a chelating agent, hardener, and building block in various chemical reactions.

Adhesives and Sealants

DETA is widely used as a hardener in epoxy resins, which are critical for producing strong adhesives. It is employed in:

  • Hot-melt adhesives : Used for bonding materials like leather, paper, and plastics.
  • Pressure-sensitive adhesives : Common in tapes and labels.
  • Heat-seal adhesives : Utilized in packaging applications.

Coatings

In the coatings industry, DETA serves as a hardener for epoxy formulations, promoting cross-linking when reacted with epoxy groups. This results in durable coatings suitable for various surfaces, including metals and plastics.

Detergents and Surfactants

DETA is involved in synthesizing surfactants and chelating agents used in detergents. Its ability to bind metal ions enhances cleaning efficiency by preventing the precipitation of metal salts.

Inks

The compound is used to produce polyamide resins that act as binders in flexographic printing inks, contributing to glossy finishes and abrasion resistance on different substrates.

Pulp and Paper Industry

In paper manufacturing, DETA is utilized to create wet strength resins that improve the durability of paper products when exposed to moisture.

Medical Imaging

This compound penta-acetic acid (DTPA), a derivative of DETA, is significant in medical diagnostics:

  • Radiopharmaceuticals : DTPA complexes with isotopes like 99mTc^{99m}Tc for renal imaging, providing insights into kidney function through scintigraphy .
  • Contrast agents : Gadolinium-based DTPA derivatives enhance magnetic resonance imaging (MRI) for better visualization of soft tissues .

Environmental Applications

Recent studies highlight DETA's role in carbon capture technologies:

  • CO2 Fixation : DETA facilitates the formation of carbamate species that can selectively remove metal contaminants from water, showcasing its potential in environmental remediation .

Use in Radiopharmaceuticals

A study demonstrated the synthesis of a 177Lu^{177}Lu labeled DTPA complex with over 99% labeling yield, indicating its potential for both diagnostic and therapeutic applications in nuclear medicine . The biodistribution studies showed rapid renal uptake, making it suitable for kidney function evaluation.

CO2 Capture Mechanisms

Research illustrated how DETA can be employed to capture CO2 effectively from industrial emissions through its interaction with metal ions, aiding in environmental sustainability efforts .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Adhesives & SealantsHardener for epoxy resinsStrong bonding properties
CoatingsEpoxy hardenerDurable protective layers
DetergentsSynthesis of surfactantsEnhanced cleaning efficiency
InksBinders in flexographic printingGlossy finishes and abrasion resistance
Pulp & PaperWet strength resinsImproved durability under moisture
Medical ImagingRadiopharmaceuticals (DTPA)Enhanced imaging capabilities
Environmental RemediationCO2 captureSelective removal of contaminants

Mechanism of Action

N1-(2-aminoethyl)ethane-1,2-diamine is similar to other polyamines, such as triethylenetetramine and tetraethylenepentamine. it is unique due to its specific molecular structure, which provides distinct reactivity and coordination properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethylenediamine (EDA) and Triethylenetetramine (TETA)

DETA bridges the gap between EDA (two amine groups) and TETA (four amine groups). Key differences include:

Property DETA EDA TETA
Molecular Formula C₄H₁₃N₃ C₂H₈N₂ C₆H₁₈N₄
Amine Groups 2 primary, 1 secondary 2 primary 3 primary, 1 secondary
Basicity (pKa) 4.42, 9.06, 10.02 6.85, 9.93 Multiple values
Applications Epoxy curing, CO₂ capture Chelation, adhesives Heavy metal detoxification

DETA’s additional amine group enhances its chelation capacity compared to EDA, enabling tridentate ligand formation in coordination complexes (e.g., [Co(dien)(NO₂)₃]) . However, TETA’s four amines provide stronger metal-binding efficacy, making it preferable for detoxifying copper overload .

Spermine and Spermidine

Spermine and spermidine are biogenic polyamines with longer carbon chains between nitrogen atoms. This disparity is attributed to chain length: spermine (C₁₀H₂₆N₄) and spermidine (C₁₀H₂₆N₄) interact selectively with enzymes like spermine oxidase, which DETA cannot due to its shorter backbone .

Monoethanolamine (MEA) in CO₂ Capture

DETA outperforms MEA in CO₂ absorption due to:

Parameter DETA MEA
Heat of Reaction Lower High (energy-intensive)
Mass Transfer Rate 1.3× higher in biphasic solvents Moderate
Regeneration Energy Lower heat capacity Higher

In biphasic solvents (e.g., DETA–pentamethyldiethylenetriamine–sulpholane), DETA achieves 98.93% CO₂ capture efficiency via zwitterionic carbamate formation, surpassing MEA’s ~90% efficiency .

Role in Biomedical and Material Science

Platinum(II) Anticancer Complexes

DETA-based [Pt(dien)Cl]⁺ forms monofunctional DNA adducts with increased steric hindrance, reducing ototoxicity compared to cisplatin.

Flame Retardants and Adhesives

DETA reacts with diphenyl phosphorochloridate to form flame-retardant compounds, eliminating P–Cl bonds and introducing P–N linkages . In adhesives, DETA-derived polyamidoamines enhance crosslinking in soy protein adhesives, improving water resistance and mechanical strength .

Limitations and Selectivity Challenges

While DETA is effective in CO₂ capture and chelation, its shorter chain limits biological activity. For example:

  • Enzyme Specificity: Spermine oxidase cannot oxidize DETA due to insufficient chain length .
  • Metal Chelation : DTPA (DETA penta-acetic acid) removes only 50% of manganese from enzymes at 5 × 10⁻² M, highlighting weaker efficacy than EDTA in some contexts .

Biological Activity

Diethylenetriamine (DETA) is a linear aliphatic amine with significant applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its biological activity is of particular interest due to its interactions with biological systems and its potential toxicity. This article explores the biological activity of DETA, focusing on its mechanisms of action, biodegradation, and toxicity.

DETA, with a chemical formula of C4_4H13_13N3_3, is known for its chelating properties. It can form stable complexes with metal ions, which plays a crucial role in its biological activity. The primary mechanisms include:

  • Chelation : DETA acts as a chelating agent that binds to metal ions such as Cu2+^{2+} and Ni2+^{2+}, inhibiting their reactivity and bioavailability. This property is utilized in various applications, including mineral processing where DETA is used to depress pyrrhotite by removing activating ions from its surface .
  • Biodegradation : The biodegradation of DETA has been studied extensively. Research indicates that DETA can be degraded by mixed bacterial cultures, making it an environmentally friendly alternative for chemical disposal . A study found that over 61% of DETA was removed after 14 days in controlled conditions .

Toxicity and Sensitization

The toxicity profile of DETA has been evaluated through various studies:

  • Skin Sensitization : DETA has been associated with skin sensitization reactions. In patch tests, a significant percentage of subjects exhibited positive reactions to DETA at concentrations as low as 0.5% . Animal studies have shown sensitization reactions in guinea pigs exposed to DETA solutions .
  • Systemic Toxicity : While there are no comprehensive epidemiological studies on systemic effects, available data suggest moderate toxicity levels. A notable study indicated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg in a 90-day oral rat study . However, the lack of extensive human studies limits our understanding of its systemic effects.

Case Studies and Research Findings

Several case studies highlight the biological activity and implications of DETA:

  • Biodegradation Study : A laboratory study investigated the degradation kinetics of DETA using a mixed bacterial culture. The results indicated that DETA could be effectively biodegraded under anaerobic conditions, suggesting potential applications in bioremediation strategies for contaminated sites .
  • Dermal Absorption Study : Research involving skin permeability demonstrated that DETA significantly enhances the absorption rates of other compounds when used as a solvent. For instance, risedronate solutions combined with DETA showed an absorption rate increase from 4.13 µg/cm² to over 500 µg/cm² .
  • Environmental Impact Assessment : A study assessed the behavior of DETA in aquatic environments, revealing that it could persist for extended periods but was subject to microbial degradation processes. The research emphasized the importance of understanding the environmental fate of amines like DETA to mitigate potential ecological risks .

Summary Table of Biological Activity

PropertyDescriptionFindings
Chemical Formula C4_4H13_13N3_3Linear aliphatic amine
Chelation Activity Binds metal ionsEffective in mineral processing
Biodegradation Rate Removal after 14 days>61% degradation observed
Skin Sensitization Positive reactions in patch testsSignificant sensitization noted
NOAEL Toxicity level1000 mg/kg from animal studies

Q & A

Q. How can group contribution methods predict this compound's physicochemical properties, and what are their limitations compared to experimental data?

  • Methodological Answer : Group contribution models estimate properties (e.g., viscosity, density) by summing contributions from functional groups (e.g., –NH₂, –CH₂–). While these models align with experimental data for dilute aqueous systems (<30 wt% DETA), deviations occur at higher concentrations due to hydrogen-bonding networks. Validation requires comparing predicted values with empirical measurements (e.g., pycnometry for density) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriamine
Reactant of Route 2
Diethylenetriamine

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